molecular formula C29H28N4O4 B11982124 3-N,5-N-dibenzyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 86683-28-5

3-N,5-N-dibenzyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B11982124
CAS No.: 86683-28-5
M. Wt: 496.6 g/mol
InChI Key: YKAAFSQBYXGLLT-UHFFFAOYSA-N
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Description

N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dibenzyl, dimethyl, and nitrophenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Dibenzyl Groups: The dibenzyl groups are introduced via alkylation reactions using benzyl halides in the presence of a base.

    Dimethyl Substitution: The dimethyl groups are added through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Nitrophenyl Substitution: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds containing a pyridazine ring with similar substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring and similar functional groups.

    Indole Derivatives: Compounds with an indole ring and similar substituents.

Uniqueness

N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

86683-28-5

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

3-N,5-N-dibenzyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C29H28N4O4/c1-19-25(28(34)30-17-21-10-5-3-6-11-21)27(23-14-9-15-24(16-23)33(36)37)26(20(2)32-19)29(35)31-18-22-12-7-4-8-13-22/h3-16,27,32H,17-18H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

YKAAFSQBYXGLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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